molecular formula C14H15N3O B7520180 N-cyclopentylquinoxaline-2-carboxamide

N-cyclopentylquinoxaline-2-carboxamide

Cat. No.: B7520180
M. Wt: 241.29 g/mol
InChI Key: WZLJUOKACAQFQD-UHFFFAOYSA-N
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Description

N-cyclopentylquinoxaline-2-carboxamide is a synthetic organic compound featuring a quinoxaline core substituted with a carboxamide group at position 2 and a cyclopentyl moiety attached to the nitrogen of the carboxamide. Quinoxaline derivatives are bicyclic aromatic systems containing two nitrogen atoms, which confer unique electronic properties and biological relevance.

Properties

IUPAC Name

N-cyclopentylquinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(16-10-5-1-2-6-10)13-9-15-11-7-3-4-8-12(11)17-13/h3-4,7-10H,1-2,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLJUOKACAQFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentylquinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with a dicarbonyl compound under specific conditions. One common method includes the reaction of o-phenylenediamine with cyclopentanone in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the quinoxaline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylquinoxaline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-cyclopentylquinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of poly(ADP-ribose) polymerase, an enzyme involved in DNA repair, thereby inducing cell death in cancer cells. The compound can also interact with DNA, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between N-cyclopentylquinoxaline-2-carboxamide and related compounds:

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties
Quinoxaline-2-carboxaldehyde Quinoxaline Aldehyde at position 2 158.16 97% purity; reactive aldehyde group; limited solubility in polar solvents
This compound (hypothetical) Quinoxaline N-cyclopentyl carboxamide at position 2 ~228 (estimated) Predicted high lipophilicity; potential for enhanced cellular uptake
N-(Dimethylethyl)-1,2,3,4-Tetrahydro-3-Isoquilolinecarboxamide (TDP) Tetrahydroisoquinoline Dimethylethyl carboxamide Not reported Catalogued in Biopharmacule; likely reduced aromaticity compared to quinoxaline
N-(cyclopropylmethyl)propan-1-amine Propane-1-amine Cyclopropylmethyl group Not reported Smaller substituent; lower steric hindrance

Key Observations :

  • Functional Group Impact: Replacing the aldehyde group in Quinoxaline-2-carboxaldehyde with a carboxamide (as in the target compound) increases hydrogen-bonding capacity and stability.
  • Substituent Size : The cyclopentyl group in the target compound is bulkier than the cyclopropyl or dimethylethyl groups in analogs from Biopharmacule , which may influence receptor binding kinetics and metabolic stability.
  • Aromatic vs.

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